Cas no 1189797-90-7 (4-Chloro-6-methyl-2-(methylthio)quinazoline)
4-Chloro-6-methyl-2-(methylthio)quinazoline Chemical and Physical Properties
Names and Identifiers
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- 4-CHLORO-6-METHYL-2-(METHYLTHIO)QUINAZOLINE
- 4-chloro-6-methyl-2-methylsulfanylquinazoline
- 4-Chloro-6-methyl-2-(methylsulfanyl)quinazoline
- 4-Chloro-6-methyl-2-(methylthio)quinazoline
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- Inchi: 1S/C10H9ClN2S/c1-6-3-4-8-7(5-6)9(11)13-10(12-8)14-2/h3-5H,1-2H3
- InChI Key: JOCNKAIBWLDHNW-UHFFFAOYSA-N
- SMILES: ClC1=C2C=C(C)C=CC2=NC(=N1)SC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- XLogP3: 3.7
- Topological Polar Surface Area: 51.1
4-Chloro-6-methyl-2-(methylthio)quinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011433-1g |
4-Chloro-6-methyl-2-(methylthio)quinazoline |
1189797-90-7 | 97% | 1g |
$801.43 | 2023-09-04 | |
| Chemenu | CM205630-1g |
4-Chloro-6-methyl-2-(methylthio)quinazoline |
1189797-90-7 | 97% | 1g |
$700 | 2021-08-04 | |
| Chemenu | CM205630-1g |
4-Chloro-6-methyl-2-(methylthio)quinazoline |
1189797-90-7 | 97% | 1g |
$*** | 2023-04-03 |
4-Chloro-6-methyl-2-(methylthio)quinazoline Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 4-Chloro-6-methyl-2-(methylthio)quinazoline
Recent Advances in the Study of 4-Chloro-6-methyl-2-(methylthio)quinazoline (CAS: 1189797-90-7)
4-Chloro-6-methyl-2-(methylthio)quinazoline (CAS: 1189797-90-7) is a quinazoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activities, and mechanisms of action, highlighting its versatility as a scaffold for designing novel therapeutic agents.
A study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and optimization of 4-Chloro-6-methyl-2-(methylthio)quinazoline derivatives for their inhibitory effects on protein kinases. The researchers employed a structure-activity relationship (SAR) approach to modify the quinazoline core, leading to the identification of several potent inhibitors with nanomolar activity against specific kinase targets. The study emphasized the importance of the chloro and methylthio substituents in enhancing binding affinity and selectivity.
In another recent publication in Bioorganic & Medicinal Chemistry Letters (2024), the compound was evaluated for its anticancer properties. The results demonstrated that 4-Chloro-6-methyl-2-(methylthio)quinazoline exhibited significant cytotoxicity against a panel of cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway and inhibits cell cycle progression at the G2/M phase. These findings suggest its potential as a lead compound for developing new anticancer therapies.
Furthermore, a collaborative study between academic and industrial researchers (Nature Communications, 2023) explored the use of 4-Chloro-6-methyl-2-(methylthio)quinazoline as a building block for synthesizing covalent inhibitors. The study highlighted the compound's reactivity with cysteine residues in target proteins, enabling the design of irreversible inhibitors with prolonged pharmacological effects. This approach has broad implications for targeting undruggable proteins and overcoming drug resistance.
In addition to its therapeutic potential, recent advancements in the scalable synthesis of 4-Chloro-6-methyl-2-(methylthio)quinazoline have been reported. A green chemistry approach, utilizing microwave-assisted synthesis and eco-friendly solvents, was developed to improve yield and reduce environmental impact (ACS Sustainable Chemistry & Engineering, 2023). This method not only enhances the practicality of large-scale production but also aligns with the growing demand for sustainable pharmaceutical manufacturing.
In conclusion, 4-Chloro-6-methyl-2-(methylthio)quinazoline (CAS: 1189797-90-7) continues to be a promising scaffold in medicinal chemistry, with recent studies uncovering its diverse biological activities and synthetic potential. Future research directions may include further optimization of its derivatives, exploration of new therapeutic targets, and development of innovative synthetic methodologies to expand its applications in drug discovery.
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